molecular formula C10H7N5 B8755074 2-(2H-tetrazole-5-yl)quinoline CAS No. 101772-02-5

2-(2H-tetrazole-5-yl)quinoline

Cat. No.: B8755074
CAS No.: 101772-02-5
M. Wt: 197.20 g/mol
InChI Key: JTVTWLHBQOLJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-Tetrazole-5-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a tetrazole ring. The tetrazole group (C₁N₄H₂) is a non-classical bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . Its molecular formula is C₁₀H₇N₅, with a molecular weight of 211.23 g/mol (monoisotopic mass: 211.0858). Derivatives of this compound, such as 6-methyl-2-(2H-tetrazol-5-yl)quinoline (C₁₁H₉N₅, MW: 211.23), are synthesized via cyclocondensation or alkylation reactions . The tetrazole-quinoline scaffold is notable for its role in angiotensin II receptor antagonists and antimicrobial agents, leveraging the electron-deficient quinoline ring and the hydrogen-bonding capacity of the tetrazole .

Properties

CAS No.

101772-02-5

Molecular Formula

C10H7N5

Molecular Weight

197.20 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)quinoline

InChI

InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-9(11-8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15)

InChI Key

JTVTWLHBQOLJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NNN=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Table 1: Key Structural Features of Quinoline-Tetrazole/Triazole Derivatives
Compound Name Substituent Position Substituent Type Molecular Formula Key Properties/Applications Reference
2-(2H-Tetrazole-5-yl)quinoline 2-position Tetrazole C₁₀H₇N₅ Angiotensin II antagonism, UV absorption
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline 4-position (tetrazole), 2-position (p-tolyl) Tetrazole, Methylphenyl C₁₇H₁₃N₅ Enhanced bioactivity via hydrophobic interactions
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline 8-position Triazole-chlorobenzyl C₂₀H₁₅Cl₂N₅O Antiparasitic activity, improved solubility
2-[3-(Tetrazol-5-ylmethoxy)phenoxymethyl]quinoline 2-position (quinoline), 3-position (tetrazole) Tetrazole-ether linker C₂₅H₂₁N₅O₃ Dual-action ligands, charge-transfer transitions
6-Methyl-2-(2H-tetrazol-5-yl)quinoline 2-position (tetrazole), 6-position (methyl) Methyl-tetrazole C₁₁H₉N₅ Structural rigidity, crystallographic stability

Key Observations :

  • Substituent Position: The 2-position substitution on quinoline with tetrazole (as in the parent compound) optimizes π-π stacking interactions in receptor binding, whereas 4-position tetrazole derivatives (e.g., ) exhibit altered steric and electronic profiles due to proximity to the quinoline nitrogen.
  • Electronic Effects : Electron-withdrawing groups (e.g., tetrazole) at the 2-position enhance charge-transfer transitions in UV-vis spectra (λmax ~310–350 nm), while electron-donating groups (e.g., methoxy in ) shift absorption maxima and alter bioactivity .
  • Bioisosteric Replacement : Triazole analogs (e.g., ) show reduced metabolic stability compared to tetrazole derivatives but improved solubility due to polar triazole-oxygen linkages .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound LogP Solubility (mg/mL) UV λmax (nm) Key Spectral Features
This compound 1.8 0.12 (PBS) 318, 335 Strong π-π* transition at 335 nm
4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline 2.5 0.08 (PBS) 322, 340 Hypsochromic shift due to p-tolyl
6-Methyl-2-(2H-tetrazol-5-yl)quinoline 2.1 0.10 (PBS) 320, 338 Methyl group enhances crystallinity
Triazole-quinoline () 1.2 0.45 (DMSO) 305, 360 Charge-transfer band at 360 nm

Insights :

  • LogP and Solubility : Methyl or chloro substituents increase hydrophobicity (higher LogP), reducing aqueous solubility. Triazole derivatives () exhibit better solubility due to polar ether linkages.
  • Spectral Shifts : Methoxy groups (e.g., in ) red-shift absorption maxima, while chloro substituents (e.g., ) enhance electron affinity, intensifying charge-transfer bands .

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